
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride: is a chemical compound with the molecular formula C20H23NO3·HCl and a molecular weight of 361.86 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride involves several steps. One common synthetic route includes the reaction of diphenylacetonitrile with morpholine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydrolysis and acidification, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for various assays and experiments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in neurological pathways .
Comparison with Similar Compounds
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride can be compared with similar compounds such as:
Dioxaphetyl butyrate: Another compound with similar structural features but different pharmacological properties.
Ethyl α,α-diphenyl-4-morpholinebutyrate: A related compound with variations in its ester group. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from these similar compounds.
Properties
Molecular Formula |
C20H24ClNO3 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,2-diphenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H23NO3.ClH/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21;/h1-10H,11-16H2,(H,22,23);1H |
InChI Key |
SLLQPPWNGLTJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


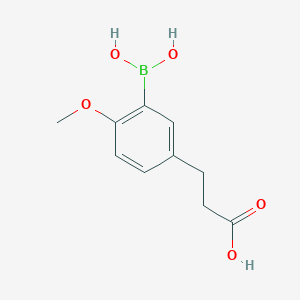
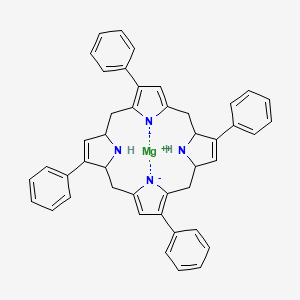
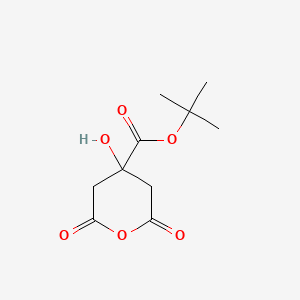
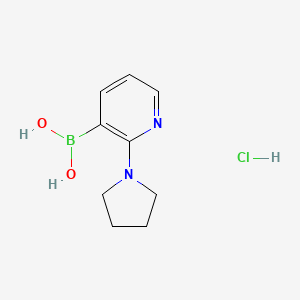
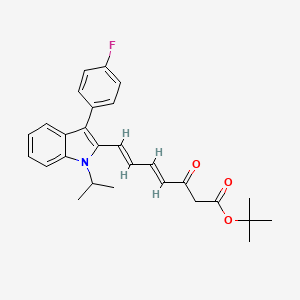
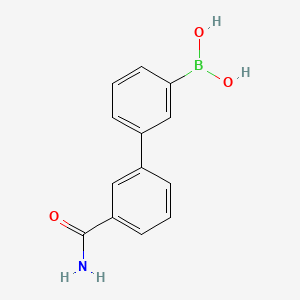
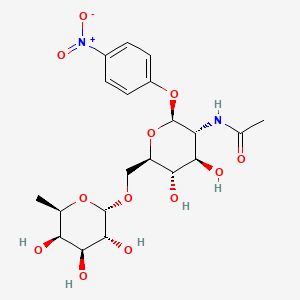
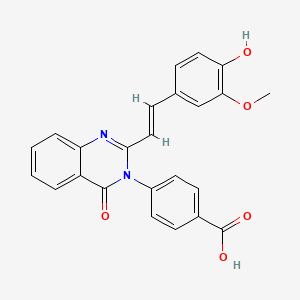


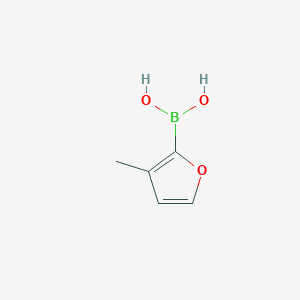

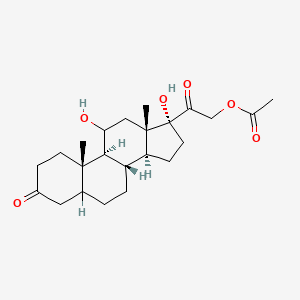
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)
